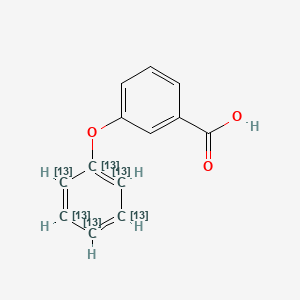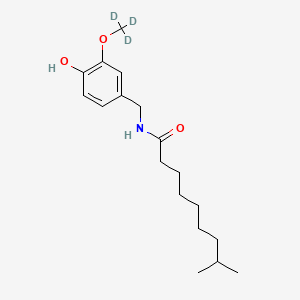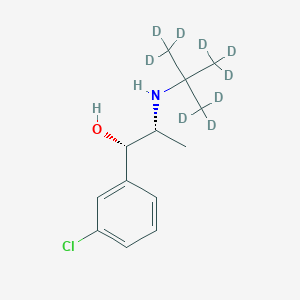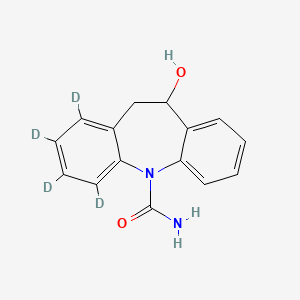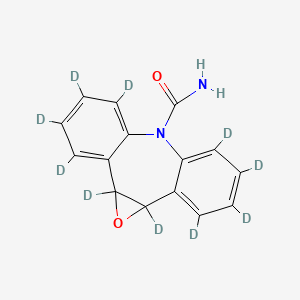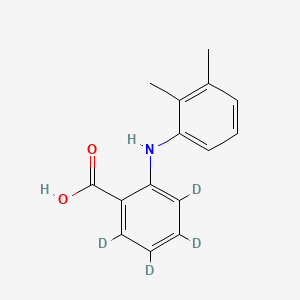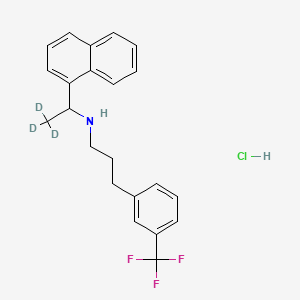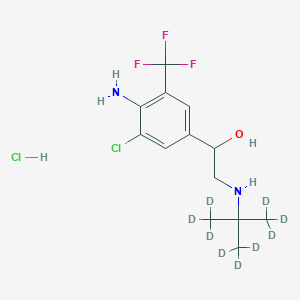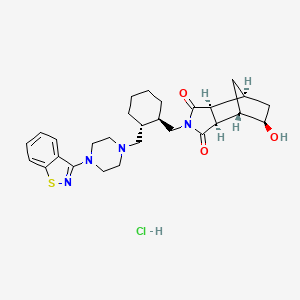
Lurasidone Metabolite 14283 hydrochloride
Overview
Description
Lurasidone Metabolite 14283 hydrochloride is a major active metabolite of Lurasidone, an atypical antipsychotic agent approved by the FDA for the treatment of schizophrenia . Lurasidone is known for its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, as well as its partial agonism at 5-HT1A receptors .
Preparation Methods
Lurasidone Metabolite 14283 hydrochloride is primarily formed through the metabolism of Lurasidone by cytochrome P450 3A4 (CYP3A4) enzymes . The synthetic route involves the administration of Lurasidone, which is then metabolized in the liver to produce this compound . Industrial production methods for Lurasidone involve the use of high-performance liquid chromatography–mass spectrometry (LC-MS/MS) to quantify the concentrations of Lurasidone and its metabolites .
Chemical Reactions Analysis
Lurasidone Metabolite 14283 hydrochloride undergoes various chemical reactions, including:
Oxidation: Catalyzed by CYP3A4 enzymes, leading to the formation of minor metabolites.
Reduction: Involves the reduction of the compound to its active form.
Substitution: Occurs during the metabolic process, where specific functional groups are replaced.
Common reagents and conditions used in these reactions include human liver microsomes and specific inhibitors or inducers of CYP3A4 . The major products formed from these reactions are the active and minor metabolites of Lurasidone .
Scientific Research Applications
Lurasidone Metabolite 14283 hydrochloride has several scientific research applications:
Mechanism of Action
Lurasidone Metabolite 14283 hydrochloride exerts its effects by binding to dopamine D2 and serotonin 5-HT2A receptors, acting as an antagonist . It also displays partial agonism at 5-HT1A receptors, contributing to its therapeutic effects . The compound is metabolized by CYP3A4 enzymes, which play a crucial role in its pharmacokinetics .
Comparison with Similar Compounds
Lurasidone Metabolite 14283 hydrochloride is unique compared to other similar compounds due to its specific receptor binding profile and metabolic pathway. Similar compounds include:
Lurasidone Metabolite 14326: Another active metabolite of Lurasidone, but present in lower concentrations.
Lurasidone Metabolite 11614: A minor metabolite formed from Lurasidone.
These metabolites differ in their pharmacokinetic properties and receptor binding affinities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
(1S,2S,6R,7S,8R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3S.ClH/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26;/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2;1H/t17-,18-,19-,21+,22+,24-,25+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCWVTUFTGBTDA-HRKUQYLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)[C@@H](C7)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


